2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride

CAS No.: 1160257-94-2

Cat. No.: VC2813526

Molecular Formula: C12H14Cl2O2

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160257-94-2 |

|---|---|

| Molecular Formula | C12H14Cl2O2 |

| Molecular Weight | 261.14 g/mol |

| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride |

| Standard InChI | InChI=1S/C12H14Cl2O2/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3 |

| Standard InChI Key | PAESUTRXEQZHQR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)Cl |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)Cl |

Introduction

Structure and Physical Properties

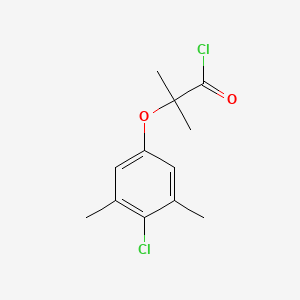

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride features a complex molecular architecture that determines its chemical behavior. The compound's structure consists of a 4-chloro-3,5-dimethylphenoxy group attached to a 2-methylpropanoyl chloride moiety, creating a molecule with multiple reactive sites and functional groups.

Molecular Characteristics

The molecule possesses several key structural elements that contribute to its chemical reactivity and physical properties. The aromatic ring contains chloro and methyl substituents, which influence the electron distribution and reactivity of the phenoxy group. Meanwhile, the acyl chloride functional group (–COCl) represents a highly reactive center that readily undergoes nucleophilic substitution reactions.

The precise structural details of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride can be described using standard chemical identifiers, as presented in Table 1.

Table 1: Structural Identifiers of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride

| Parameter | Value |

|---|---|

| CAS Number | 1160257-94-2 |

| Molecular Formula | C12H14Cl2O2 |

| Molecular Weight | 261.14 g/mol |

| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride |

| InChI | InChI=1S/C12H14Cl2O2/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3 |

| InChIKey | PAESUTRXEQZHQR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)Cl |

Chemical Reactivity and Behavior

The chemical reactivity of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride is predominantly governed by its acyl chloride functional group. This highly reactive moiety readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, making the compound versatile for diverse synthetic applications.

Key Reaction Pathways

The acyl chloride group (–COCl) represents the primary reaction center in the molecule. This functional group readily reacts with nucleophiles to form various derivatives:

-

With alcohols (R-OH), it forms esters: R-OH + 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride → 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoate + HCl

-

With amines (R-NH2), it forms amides: R-NH2 + 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride → 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanamide + HCl

-

With water, it undergoes hydrolysis to form the corresponding carboxylic acid: H2O + 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride → 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid + HCl

These reactions typically proceed rapidly at room temperature or with mild heating, often releasing hydrogen chloride as a byproduct. The high reactivity of the acyl chloride group necessitates careful handling under anhydrous conditions to prevent unwanted hydrolysis.

Synthesis Methods

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride typically involves a multi-step process, starting from suitable precursors and culminating in the formation of the acyl chloride functionality. Several synthetic routes are possible, with the choice depending on the availability of starting materials and the specific requirements of the synthesis.

Standard Synthetic Approach

The most common synthetic route for 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride involves the conversion of the corresponding carboxylic acid to the acyl chloride using chlorinating agents. This approach typically follows these general steps:

-

Preparation of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid from appropriate precursors.

-

Conversion of the carboxylic acid to the acyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

The reaction with thionyl chloride can be represented as:

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid + SOCl2 → 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride + SO2 + HCl

This reaction is typically conducted in an inert solvent such as dichloromethane or toluene, often with catalytic amounts of DMF (dimethylformamide) to accelerate the reaction. The process requires anhydrous conditions to prevent hydrolysis of both the reagent and the product.

Alternative Synthetic Strategies

Alternative synthetic approaches may involve:

-

Williamson ether synthesis to create the phenoxy linkage, followed by introduction of the acyl chloride functionality.

-

Direct chlorination of a suitable ketone precursor.

-

Transition metal-catalyzed coupling reactions to establish the core structure, followed by functional group transformations.

Each of these approaches has specific advantages and limitations regarding yield, selectivity, and scalability. The choice of synthetic route often depends on the specific requirements of the application and the resources available to the researcher.

Applications in Chemical Synthesis

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride serves as a valuable building block in organic synthesis, particularly in the creation of complex molecules for pharmaceutical and agrochemical applications. Its utility stems from the reactivity of the acyl chloride group combined with the unique structural features of the chlorinated, dimethylated phenoxy moiety.

Pharmaceutical Intermediates

| Safety Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, and possibly respiratory protection depending on the scale of use |

| Engineering Controls | Use in a fume hood with adequate ventilation |

| Storage | Store in tightly sealed containers under inert gas (nitrogen or argon), away from moisture and heat |

| Incompatible Materials | Avoid contact with water, alcohols, amines, and other nucleophiles unless part of a planned reaction |

| Waste Disposal | Dispose of as hazardous chemical waste according to local regulations |

| Emergency Procedures | Have eyewash stations and safety showers readily accessible; know procedures for spill containment |

These safety measures are consistent with good laboratory practices for handling reactive organic compounds and should be adapted based on the specific scale and context of use.

Comparative Analysis with Similar Compounds

Understanding the properties and behavior of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride can be enhanced by comparing it with structurally related compounds. Such comparisons provide insights into structure-activity relationships and may help predict additional properties or applications.

Structural Analogues

Several compounds share structural similarities with 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride, differing in the substitution patterns on the aromatic ring, the nature of the linking group, or the acyl derivative.

Table 3: Comparison of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride with Related Compounds

| Compound | Key Structural Differences | Notable Properties/Applications |

|---|---|---|

| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | Lacks methyl groups at 3,5-positions | Similar reactivity, potentially different steric properties |

| 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid | Contains carboxylic acid instead of acyl chloride | Less reactive, more stable, potential herbicidal activity |

| 2-(2,4-Dichlorophenoxy)propanoic acid | Different chlorination pattern, carboxylic acid group | Known herbicide (2,4-DP or dichlorprop) |

| 4-Chloro-3,5-dimethylphenol | Lacks propanoyl chloride moiety | Antiseptic and disinfectant properties |

Reactivity Comparisons

The reactivity of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride differs significantly from related compounds that lack the acyl chloride functionality:

These comparative insights can guide researchers in selecting the most appropriate compound for specific synthetic applications, based on the required reactivity profile and structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume